molecular formula C18H20N4O2 B2840606 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine CAS No. 2034582-06-2

4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine

Cat. No.: B2840606
CAS No.: 2034582-06-2
M. Wt: 324.384
InChI Key: TZSGZODOHMYAOU-UHFFFAOYSA-N
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Description

4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 6-position, an azetidine ring linked via a carbonyl group, and a morpholine moiety. This structure combines aromatic, nitrogen-containing heterocycles (pyrimidine and azetidine) with a morpholine group, which is often employed in medicinal chemistry to enhance solubility and bioavailability. The phenylpyrimidine core may confer target-binding affinity, while the azetidine’s smaller ring size (compared to piperidine) could influence conformational flexibility and metabolic stability .

Properties

IUPAC Name

morpholin-4-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(21-6-8-24-9-7-21)15-11-22(12-15)17-10-16(19-13-20-17)14-4-2-1-3-5-14/h1-5,10,13,15H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSGZODOHMYAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the phenylpyrimidine moiety and the morpholine ring. Reaction conditions may vary, but common methods include:

    Cyclization reactions: Formation of the azetidine ring through cyclization of appropriate precursors.

    Coupling reactions: Introduction of the phenylpyrimidine group using coupling reagents such as palladium catalysts.

    Amidation reactions: Formation of the final product by coupling the azetidine intermediate with morpholine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a probe to investigate enzyme activities and receptor binding.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrimidine vs. Thienopyrimidine Derivatives
  • Target Compound : 6-Phenylpyrimidine core with azetidine-carbonyl-morpholine substituents.
  • Thienopyrimidine Analogs: Compounds like 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () replace the pyrimidine with a thieno[3,2-d]pyrimidine core.
Phenyl vs. Pyridyl Substituents
  • Compound 75 () : Features a 6-(pyridin-3-yl) substituent instead of phenyl. The pyridyl group introduces a basic nitrogen, which may improve water solubility and hydrogen-bonding interactions.
  • Compound 81 () : Contains a 2-methoxypyridin-4-yl group, adding steric bulk and a hydrogen-bond acceptor (methoxy group) that could modulate target selectivity.

Substituent Profiles and Pharmacological Implications

Azetidine vs. Piperidine/Piperazine
  • Compound 75 () : Uses a 4,4-difluoropiperidine group. Fluorination increases metabolic stability and lipophilicity, while the 6-membered piperidine offers conformational flexibility.
  • EP 1 808 168 B1 Derivatives () : Piperidine-1-carboxylic acid esters with morpholine substituents highlight the prevalence of 6-membered rings in kinase inhibitors, balancing flexibility and stability.
Morpholine as a Common Pharmacophore

All compounds include a morpholine group, which improves aqueous solubility and may interact with polar residues in target proteins (e.g., ATP-binding pockets in kinases). For example, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine () demonstrates the use of morpholine in pyrimidine derivatives for drug-discovery applications.

Physicochemical Properties

Compound Core Structure Key Substituents LogP* Solubility* Potential Target
Target Compound Phenylpyrimidine Azetidine-carbonyl-morpholine ~3.5 Moderate Kinases, Proteases
Compound 75 () Pyridylpyrimidine 4,4-Difluoropiperidine, morpholine ~2.8 High Plasmodium enzymes
Thienopyrimidine () Thieno[3,2-d]pyrimidine Piperazine-sulfonyl, morpholine ~2.2 Moderate Kinases (e.g., PI3K/AKT)
SC-21927 () Chloro-CF3-pyrimidine Trifluoromethyl, morpholine ~4.0 Low Drug-discovery targets

*Predicted values based on substituent contributions.

Biological Activity

The compound 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanism of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol. The structural features include:

  • A morpholine ring,
  • An azetidine moiety,
  • A pyrimidine derivative.

These components suggest potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that derivatives containing azetidine and pyrimidine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Research shows that compounds similar to this compound demonstrate selective cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Selectivity Index
A5495.012
MCF-77.510
WI38>100-

The proposed mechanism for the anticancer activity involves:

  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the S phase, inhibiting DNA synthesis.
  • Apoptosis Induction : Flow cytometry analyses suggest that the compound triggers mitochondrial apoptosis pathways, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested potential antimicrobial activity against a range of pathogens. Compounds with similar structural features have shown efficacy against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.

Case Studies

  • Cytotoxicity Study : A study involving a series of morpholine derivatives demonstrated that those with azetidine substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts. The study highlighted the importance of structural diversity in optimizing biological activity .
  • Pharmacological Screening : In another study focusing on similar compounds, researchers found that certain derivatives significantly inhibited tumor growth in vivo models, showcasing their potential as therapeutic agents for cancer treatment .

Q & A

Q. Basic Characterization Strategy

  • NMR : Use 1^1H NMR to identify proton environments (e.g., morpholine O–CH2_2 at δ 3.6–3.8 ppm, pyrimidine aromatic protons at δ 8.0–9.0 ppm). 13^{13}C NMR distinguishes carbonyl groups (e.g., azetidine C=O at ~170 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and morpholine C–O–C vibrations (1100–1250 cm1^{-1}) .
  • HRMS : Validate molecular weight and fragmentation patterns against theoretical values .

What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Q. Basic Biological Profiling

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases (e.g., PI3K/AKT/mTOR pathways), given the pyrimidine scaffold’s relevance .
  • Antimicrobial Activity : Employ broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .

How can factorial design optimize reaction conditions for scale-up synthesis?

Advanced Experimental Design
Apply a 2k^k factorial design to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst loading, reaction time.
  • Responses : Yield, purity, energy consumption.
    Use ANOVA to identify significant factors and interactions. For example, highlights solvent polarity (e.g., DMF vs. ethanol) as critical for pyrimidine cyclization efficiency .

What computational tools predict regioselectivity in the azetidine-pyrimidine coupling step?

Advanced Computational Guidance
Leverage quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify kinetically favored pathways. ICReDD’s workflow integrates such calculations with experimental validation to prioritize reaction conditions (e.g., solvent effects on nucleophilic attack) .

How to address contradictions in biological activity data across different assay platforms?

Q. Advanced Data Reconciliation

  • Meta-Analysis : Compare IC50_{50} values across assays, adjusting for variables like cell line heterogeneity or assay detection limits .
  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Statistical Robustness : Apply Grubbs’ test to identify outliers and ensure reproducibility .

What mechanistic studies elucidate the role of the morpholine moiety in target binding?

Q. Advanced Mechanistic Probes

  • SAR Studies : Synthesize analogs with substituted morpholines (e.g., thiomorpholine, piperazine) and compare activity .
  • Molecular Dynamics : Simulate ligand-protein docking (e.g., using AutoDock Vina) to map hydrogen bonds between morpholine oxygen and kinase active sites .

How can alternative solvents or catalysts improve sustainability in synthesis?

Q. Advanced Green Chemistry

  • Solvent Replacement : Replace DMF with Cyrene™ (a bio-based solvent) to reduce toxicity. notes toluene as effective for similar cyclizations .
  • Catalyst Optimization : Test immobilized catalysts (e.g., Pd/C) for recyclability in coupling steps, reducing metal waste .

What strategies enhance solubility and stability for in vivo studies?

Q. Advanced Formulation

  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility .
  • Prodrug Design : Modify the azetidine carbonyl to a hydrolyzable ester for enhanced bioavailability .

How to resolve stereochemical uncertainties in the azetidine ring?

Q. Advanced Stereochemistry Analysis

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-U.
  • X-ray Crystallography : Confirm absolute configuration of single crystals. ’s synthesis of (E)-enones provides a precedent for stereocontrol .

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